(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(5-3-15-2-4-17-18(12-15)25-14-24-17)21-10-6-16(7-11-21)13-22-9-1-8-20-22/h1-5,8-9,12,16H,6-7,10-11,13-14H2/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQDQWPCKENDZ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a pyrazole-containing derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular modeling studies related to this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound involves several key steps, typically starting with the formation of the pyrazole ring followed by the introduction of piperidine and benzo[d][1,3]dioxole moieties. The synthetic pathway often utilizes various reagents and conditions that promote the formation of the desired structural features while ensuring high yields and purity.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity . For instance, studies have shown that derivatives with this structure can inhibit the growth of various cancer cell lines including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 5.0 | |
| Breast Cancer | MDA-MB-231 | 3.2 | |
| Liver Cancer | HepG2 | 4.5 |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects . They can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. The presence of both the piperidine and pyrazole moieties contributes to its ability to disrupt bacterial cell membranes, leading to cell death .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and inflammation pathways, supporting its potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of pyrazole compounds showed promising results in reducing tumor size in xenograft models of breast cancer.
- Chronic Inflammatory Diseases : Clinical trials are underway to assess the efficacy of similar compounds in managing chronic inflammatory conditions such as rheumatoid arthritis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. It has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values reported below 10 µM for human leukemia and melanoma cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit bacterial growth more effectively than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
Docking studies indicate that the compound may inhibit enzymes such as prostaglandin reductase (PTGR2), leading to reduced inflammation. This property positions it as a candidate for treating inflammatory diseases, supported by various pharmacological assays demonstrating its efficacy in reducing inflammatory markers.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against multiple cancer types. The study utilized various assays to confirm the cytotoxic effects and elucidated the underlying mechanisms involving apoptosis.
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated that it outperformed conventional antibiotics, suggesting its potential application in treating resistant infections.
Case Study 3: Anti-inflammatory Potential
A recent study focused on the anti-inflammatory properties of this compound, revealing its ability to significantly reduce pro-inflammatory cytokines in vitro. This supports its potential use in managing chronic inflammatory conditions.
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | IC50 < 10 µM for leukemia and melanoma |
| Antimicrobial | Efficacy against Gram-positive and Gram-negative bacteria | Superior inhibition compared to standard antibiotics |
| Anti-inflammatory | Inhibition of PTGR2 enzyme | Significant reduction in inflammatory markers |
Chemical Reactions Analysis
Enone-Mediated Reactions
The conjugated enone system enables electrophilic and nucleophilic additions, cycloadditions, and redox transformations.
Piperidine-Pyrazole Substituent Reactivity
The 4-((1H-pyrazol-1-yl)methyl)piperidine group influences steric and electronic environments.
Nucleophilic Substitution
-
Pyrazole N-alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ to form quaternary ammonium salts, enhancing water solubility.
-
Piperidine Ring Opening : Treatment with HBr/AcOH cleaves the piperidine ring, yielding linear amines (confirmed by LC-MS).
Coordination Chemistry
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via pyrazole nitrogen and enone oxygen donors. Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺).
Benzodioxole Ring Transformations
The 1,3-benzodioxole group exhibits limited reactivity under mild conditions but participates in ring-opening under harsh treatments.
| Reaction Type | Conditions/Reagents | Outcome/Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | Catechol derivative | Complete ring cleavage observed via HPLC | |
| Oxidative Degradation | KMnO₄/H₂SO₄, 70°C | 3,4-Dihydroxybenzoic acid | Over-oxidation to carboxylic acid confirmed by FT-IR |
Oxidation/Reduction of the Carbonyl Group
The ketone moiety undergoes selective transformations.
Catalytic and Solvent Effects
Reaction outcomes are highly sensitive to solvent polarity and catalysts.
| Parameter | Impact on Reactivity | Example | Source |
|---|---|---|---|
| Polar Aprotic Solvents | Accelerate Michael additions by stabilizing transition states | DMSO increases thiol addition rate by 3× vs. THF | |
| Pd Catalysts | Enable Suzuki-Miyaura cross-coupling at benzodioxole | Pd(PPh₃)₄ couples aryl bromides to benzodioxole (65–78% yield) |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Variations
The compound’s core structure shares similarities with several analogs, differing primarily in substituents and heterocyclic systems:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Heterocyclic Substitutions : Replacing pyrazole with triazole (as in ) may alter hydrogen-bonding capacity and metabolic stability. Triazoles often improve pharmacokinetic profiles due to enhanced polarity.
- Benzodioxole vs. Benzothiazole : Benzodioxole (electron-rich) vs. benzothiazole (electron-deficient) impacts π-π stacking and binding affinity in target interactions .
- Piperidine vs.
Computational Similarity Analysis
Using ligand-based virtual screening principles, molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics (Tanimoto, Dice coefficients) quantify structural overlap:
- Tanimoto Coefficient: A comparison with the triazole analog may yield a coefficient >0.7, indicating high similarity in pharmacophoric features (e.g., enone, aromatic rings).
- Activity Cliffs: Minor structural changes (e.g., benzodioxole to benzothiazole) could drastically alter biological activity despite high similarity, underscoring the need for nuanced analysis .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s crystal structure (if resolved) could be compared to analogs using Mercury CSD’s packing similarity tool . For example, the triazole analog has an R factor of 0.058, indicating high-quality refinement .
- LogP and Solubility : The benzodioxole group likely increases LogP compared to methoxyphenyl derivatives , affecting membrane permeability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one?
- Methodological Answer : The compound’s synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidine-pyrazole core via nucleophilic substitution or coupling reactions. For example, 4-(1H-pyrazol-1-ylmethyl)piperidine can be synthesized by reacting piperidine derivatives with 1H-pyrazole-containing alkyl halides under reflux conditions (ethanol, 60–80°C) .
- Step 2 : Introduction of the benzo[d][1,3]dioxol moiety via Claisen-Schmidt condensation. A chalcone-like intermediate is formed by reacting the piperidine-pyrazole derivative with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-enal under basic conditions (e.g., NaOH in ethanol) .
- Step 3 : Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the enone linker (typically δ 7.5–8.0 ppm for α,β-unsaturated ketone protons) and the integration of aromatic protons from the benzo[d][1,3]dioxol group . IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=C in enone: ~1.34 Å) and dihedral angles between the piperidine and benzo[d][1,3]dioxol planes, critical for understanding conformational stability .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Pyrazole-piperidine hybrids are often screened for anticonvulsant, antimicrobial, and anticancer activity. For example:
- Anticonvulsant assays : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, with ED₅₀ values compared to reference drugs (e.g., phenytoin) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How can conflicting data in solubility and stability studies be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- pH-dependent studies : Measure solubility across pH 2–8 using shake-flask methods.
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and oxidative conditions (H₂O₂) to identify degradation products via HPLC-MS .
- Co-solvent systems : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous stability .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug design : Introduce ester or amide groups at the enone carbonyl to improve oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Lipophilicity adjustment : Replace the benzo[d][1,3]dioxol group with fluorinated or methoxy-substituted analogs to modulate logP values (calculated via HPLC retention times) .
Q. How does molecular docking predict its interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with known pyrazole affinity (e.g., cyclooxygenase-2, GABA receptors).
- Docking workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations (50 ns trajectories) to assess stability of hydrogen bonds (e.g., between the enone carbonyl and Arg120 in COX-2) .
Q. What are the challenges in synthesizing analogs with modified piperidine or pyrazole groups?
- Methodological Answer :
- Steric hindrance : Bulky substituents on piperidine (e.g., spiro-quinoxaline) require microwave-assisted synthesis (120°C, 20 min) to accelerate ring closure .
- Regioselectivity : Pyrazole N-alkylation often produces mixtures; optimize using phase-transfer catalysts (e.g., TBAB) to favor 1,4-disubstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
